4-(Methylcarbamoyl)benzenesulfonic acid
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Overview
Description
4-(Methylcarbamoyl)benzenesulfonic acid is an organic compound with the molecular formula C8H9NO4S. It is a derivative of benzenesulfonic acid, where a methylcarbamoyl group is attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
The synthesis of 4-(Methylcarbamoyl)benzenesulfonic acid typically involves the sulfonation of benzene followed by the introduction of a methylcarbamoyl group. One common method is the reaction of benzenesulfonic acid with methyl isocyanate under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4-(Methylcarbamoyl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The methylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Methylcarbamoyl)benzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Methylcarbamoyl)benzenesulfonic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include the inhibition of enzyme activity or the modulation of signal transduction pathways.
Comparison with Similar Compounds
4-(Methylcarbamoyl)benzenesulfonic acid can be compared with other similar compounds, such as benzenesulfonic acid and its derivatives. Some similar compounds include:
Benzenesulfonic acid: The parent compound, which lacks the methylcarbamoyl group.
p-Toluenesulfonic acid: A derivative with a methyl group attached to the benzene ring.
Sulfanilic acid: A derivative with an amino group attached to the benzene ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9NO4S |
---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
4-(methylcarbamoyl)benzenesulfonic acid |
InChI |
InChI=1S/C8H9NO4S/c1-9-8(10)6-2-4-7(5-3-6)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13) |
InChI Key |
MHBAORHAJYONAV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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